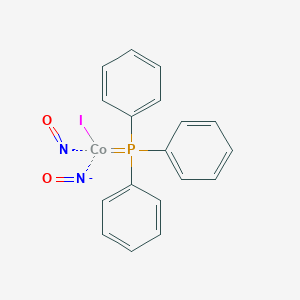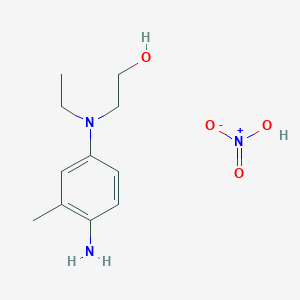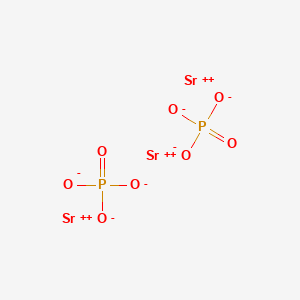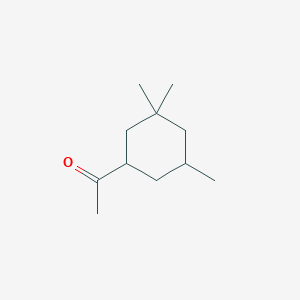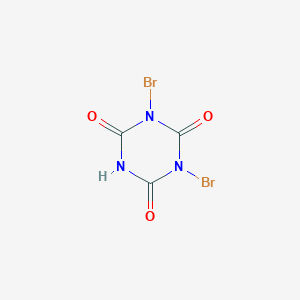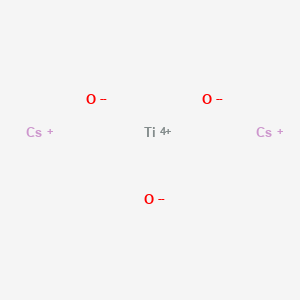
Titanato de cesio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cesium titanate has a wide range of scientific research applications:
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of materials for radiation therapy.
Mecanismo De Acción
Cesium titanate, also known as dicesium;oxygen(2-);titanium(4+), is an inorganic compound with the formula Cs2TiO3 . It has been studied for its potential applications in various fields, particularly in environmental remediation and energy storage .
Target of Action
The primary target of cesium titanate is cesium ions in aqueous solutions . Cesium ions are a significant concern in the environment due to their radioactive isotopes, which can cause harmful radiation to organisms .
Mode of Action
Cesium titanate interacts with its targets through ion exchange . Specifically, the compound has a high efficiency in ion exchange, allowing it to adsorb cesium ions from aqueous solutions . This interaction results in the removal of cesium ions from the solution, thereby reducing their potential harm .
Biochemical Pathways
By reducing the concentration of radioactive cesium in the environment, it can help prevent the cellular damage that these ions can cause, which may lead to diseases such as cancer and genetic mutations .
Pharmacokinetics
It’s worth noting that cesium titanate is insoluble in water , which could impact its distribution and elimination in an environmental context.
Result of Action
The primary result of cesium titanate’s action is the removal of cesium ions from aqueous solutions . Studies have shown that it can remove about 88% of Cs(I) when certain conditions are met . This high removal rate demonstrates the compound’s effectiveness in adsorbing cesium ions .
Action Environment
The action of cesium titanate is influenced by various environmental factors. For instance, the pH of the solution plays a significant role in the adsorption process of Cs(I) . Moreover, the compound exhibits excellent selectivity for Cs(I) in the presence of common cations, suggesting that it can effectively function even in complex environmental mixtures .
Análisis Bioquímico
Biochemical Properties
Cesium titanate is known for its high efficiency in ion exchange . This property allows it to interact with various biomolecules, particularly metal ions, in biochemical reactions . The main interaction mechanism of cesium titanate with these ions is ion exchange .
Cellular Effects
The presence of cesium in the environment can cause harmful radiation to organisms, leading to permanent damage at the cellular level . This damage may result in diseases such as cancer, genetic mutations, and genetic diseases . Cesium titanate, due to its ion exchange properties, can effectively adsorb Cs-containing wastewater, thereby reducing the potential harm caused by cesium .
Molecular Mechanism
The molecular mechanism of action of cesium titanate primarily involves ion exchange . This process involves the exchange of cesium ions with other ions, particularly metal ions . This ion exchange mechanism is crucial for the compound’s ability to adsorb Cs-containing wastewater .
Temporal Effects in Laboratory Settings
In laboratory settings, the adsorption equilibrium of cesium ions by cesium titanate is reached in about 20 minutes . The compound exhibits a high adsorption capacity for Cs (I), with a maximum adsorption capacity of 200.00 mg/g .
Metabolic Pathways
Its primary known function is in ion exchange, particularly with metal ions
Transport and Distribution
Its ion exchange properties suggest that it may interact with various transporters or binding proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium titanate can be synthesized through solid-state reactions. One common method involves heating a mixture of cesium carbonate (Cs₂CO₃) and anatase titanium dioxide (TiO₂) at a molar ratio of 1:5 at 1000°C for 20 hours . This process yields Cs₂Ti₅O₁₁, a layered cesium titanate.
Industrial Production Methods: Industrial production of cesium titanate typically follows similar solid-state reaction methods, with precise control over temperature and reaction time to ensure the desired phase and purity of the product. Mechanochemical reactions, involving the grinding of reactants in an agate mortar and pestle, are also employed to produce various cesium titanate compounds .
Análisis De Reacciones Químicas
Types of Reactions: Cesium titanate primarily undergoes ion exchange reactions. It can exchange its cesium ions with other cations such as hydrogen, lithium, and sodium in aqueous solutions . This ion exchange capability is crucial for its applications in removing cesium from contaminated water.
Common Reagents and Conditions: The ion exchange reactions typically occur in aqueous solutions, with the pH and concentration of the solution playing significant roles. For example, the removal rate of cesium ions is about 88% when the pH is 5.00 ± 0.05, with a cesium concentration of 10 ppm and a titanate nanosheet concentration of 0.1 g/L .
Major Products Formed: The major products formed from these ion exchange reactions are the exchanged titanate compounds, such as hydrogen titanate, lithium titanate, and sodium titanate .
Comparación Con Compuestos Similares
Barium titanate (BaTiO₃): Like cesium titanate, barium titanate is an inorganic compound with a polymeric structure. It is widely used in capacitors, piezoelectric devices, and as a dielectric material.
Iron(II) titanate (FeTiO₃): This compound is another titanate with similar structural properties but different applications, primarily in pigments and as a precursor for other iron compounds.
Uniqueness of Cesium Titanate: Cesium titanate’s unique ability to selectively exchange cesium ions makes it particularly valuable for applications in radioactive waste treatment. Its high ion exchange capacity and selectivity for cesium ions set it apart from other titanates, making it a preferred choice for cesium ion removal in various environmental and industrial contexts .
Propiedades
IUPAC Name |
dicesium;oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGZHELIUYCPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2O3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923872 | |
| Record name | Cesium titanium oxide (Cs2TiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.676 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12158-57-5 | |
| Record name | Cesium titanium oxide (Cs2TiO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cesium titanium oxide (Cs2TiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)


